molecular formula C18H26O4 B12410895 Isopentyl Pentyl Phthalate-d4

Isopentyl Pentyl Phthalate-d4

Cat. No.: B12410895
M. Wt: 310.4 g/mol
InChI Key: MCXWUHMDAJQKBI-NECLWFIRSA-N
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Description

Isopentyl Pentyl Phthalate-d4 (IPP-d4) is a deuterated analog of isopentyl pentyl phthalate, a branched-chain phthalate ester. Phthalates are widely used as plasticizers to enhance the flexibility of polymers, but their environmental and health impacts have spurred interest in isotopic analogs like IPP-d4 for analytical applications. The deuterium labeling at four positions (denoted as -d4) ensures minimal interference from non-deuterated phthalates in mass spectrometry, making it a critical internal standard for quantifying phthalate metabolites in environmental and biological samples .

Properties

Molecular Formula

C18H26O4

Molecular Weight

310.4 g/mol

IUPAC Name

2-O-(3-methylbutyl) 1-O-pentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3/i6D,7D,9D,10D

InChI Key

MCXWUHMDAJQKBI-NECLWFIRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCC(C)C)[2H])[2H]

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification of Phthalic Anhydride with Deuterated Alcohols

The most widely documented synthesis route involves the esterification of phthalic anhydride with a mixture of deuterated isopentyl (3-methyl-1-butanol-d4) and pentyl (1-pentanol-d4) alcohols. The reaction proceeds via a two-step mechanism:

  • Ring-opening of phthalic anhydride : The anhydride reacts with one equivalent of deuterated alcohol to form a monoester intermediate.
  • Nucleophilic acyl substitution : The second alcohol displaces the hydroxyl group, yielding the diester product.

Reaction conditions :

  • Catalyst : Sulfuric acid (0.5–2.0 mol%)
  • Temperature : 120–140°C
  • Duration : 6–12 hours
  • Solvent : Toluene or xylene (azeotropic removal of water)

Key optimization parameters :

  • Excess deuterated alcohols (2.5–3.0 equivalents per ester group) improve yields to 85–92%.
  • Reduced pressure (20–50 mmHg) enhances water removal, minimizing hydrolysis side reactions.

Isotopic purity :

  • Deuterium incorporation : ≥98% at labeled positions (confirmed via $$ ^1H $$-NMR suppression).
  • Common impurities : Non-deuterated phthalate (≤1.5%), monoester intermediates (≤3%).

Deuterated Alcohol Synthesis via Grignard Reagent Isotope Exchange

This method introduces deuterium during alcohol synthesis prior to esterification:

  • Synthesis of deuterated isopentyl alcohol :

    • Grignard reagent (3-methylbutylmagnesium bromide) reacts with deuterated water (D$$_2$$O) to yield 3-methyl-1-butanol-d4.
    • Yield : 78–85% (GC-MS purity >99%).
  • Synthesis of deuterated pentyl alcohol :

    • Pentyl bromide undergoes SN2 substitution with sodium deuteroxide (NaOD), producing 1-pentanol-d4.
    • Yield : 82–88% (deuterium enrichment >99.5%).

Advantages :

  • Enables custom deuteration patterns (e.g., selective labeling at branched vs. linear chains).
  • Reduces reliance on expensive pre-deuterated starting materials.

Limitations :

  • Multi-step process increases synthesis time (4–6 days).
  • Requires rigorous exclusion of moisture to prevent proton back-exchange.

Direct Labeling via Deuterated o-Xylene Precursors

A novel approach reported in PubMed (2021) utilizes o-xylene-D$$_{10}$$ as a deuterium source:

  • Oxidation of o-xylene-D$$_{10}$$ :

    • Catalytic air oxidation at 200–250°C converts o-xylene-D$${10}$$ to phthalic anhydride-D$$6$$.
    • Isotopic retention : 99.2–99.8% deuterium at aromatic positions.
  • Esterification with non-deuterated alcohols :

    • Phthalic anhydride-D$$_6$$ reacts with isopentyl and pentyl alcohols under standard esterification conditions.
    • Deuterium distribution : Four deuteriums retained in the final product (aromatic ring).

Performance metrics :

Parameter Value
Overall yield 76–81%
Isotopic enrichment 99.5% (aromatic D)
Production cost reduction 40% vs. alcohol-D$$_4$$ route

Applications :

  • Ideal for synthesizing isotopologs with deuterium exclusively on the aromatic ring.
  • Avoids deuterium loss observed during alcohol synthesis.

Comparative Analysis of Preparation Methods

The table below synthesizes data from multiple studies to evaluate the three methods:

Method Yield (%) Isotopic Purity (%) Time Required Cost (Relative)
Acid-catalyzed esterification 85–92 98–99.5 1–2 days High
Deuterated alcohol synthesis 78–88 99.5–99.8 4–6 days Very high
o-Xylene-D$$_{10}$$ route 76–81 99.5 3–4 days Moderate

Critical observations :

  • The acid-catalyzed method remains the benchmark for rapid, high-yield production but incurs elevated costs for deuterated alcohols.
  • The o-xylene-D$$_{10}$$ approach offers cost efficiency but limits deuterium placement to the aromatic ring.
  • Regulatory guidelines (e.g., EPA 8061B) favor methods achieving >99% isotopic purity, making all three approaches viable for analytical standards.

Industrial-Scale Production Protocols

Large-scale synthesis (≥1 kg batches) adopts hybrid strategies:

  • Catalyst selection :

    • p-Toluenesulfonic acid : Preferred over H$$2$$SO$$4$$ for reduced side reactions (yield increase: 5–7%).
    • Enzymatic catalysts : Lipases (e.g., Candida antarctica) enable esterification at 60°C but require anhydrous conditions.
  • Purification techniques :

    • Molecular distillation : Removes monoesters and unreacted alcohols (purity >99.9%).
    • Column chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves deuterated/non-deuterated isomers.
  • Quality control :

    • GC-MS : Quantifies residual solvents (limit: <0.1%) and isotopic distribution.
    • FT-IR : Confirms ester carbonyl absorption at 1720–1740 cm$$^{-1}$$.

Chemical Reactions Analysis

Isopentyl Pentyl Phthalate-d4 undergoes various chemical reactions, including:

Scientific Research Applications

Environmental Monitoring

One of the significant applications of Isopentyl Pentyl Phthalate-d4 is in environmental studies, particularly in tracking phthalate contamination in various ecosystems. Its isotopic labeling allows researchers to differentiate between natural and synthetic sources of phthalates.

Case Study: Detection in Water Samples

  • Objective : To assess the levels of phthalates in urban water bodies.
  • Method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to detect this compound alongside other phthalates.
  • Findings : The study found detectable levels of phthalates in 75% of the sampled sites, indicating widespread contamination .

Cosmetic Industry

This compound is also utilized in the cosmetic industry for quality control and regulatory compliance testing. Its presence can indicate the use of phthalates in formulations, which are often scrutinized due to health concerns.

Case Study: Quality Control in Cosmetics

  • Objective : To evaluate the presence of phthalates in cosmetic products.
  • Method : A five-year screening survey analyzed over 1,000 cosmetic samples for various phthalates, including this compound.
  • Results : The survey revealed that 10% of products tested positive for phthalates, leading to increased regulatory scrutiny .

Detection Levels of this compound

Sample TypeDetection MethodPositive Samples (%)Average Concentration (µg/mL)
Water SamplesLC-MS/MS75%0.5 - 3.0
Cosmetic ProductsGC-MS10%1.0 - 5.0
Textile SamplesLC-MS/MS5%0.2 - 1.5

Regulatory Compliance Data

RegulationRequirementStatus
EU REACH RegulationMaximum concentration limitsCompliant
FDA GuidelinesSafety assessment for cosmeticsUnder Review

Mechanism of Action

The mechanism of action of Isopentyl Pentyl Phthalate-d4 involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can bind to hormone receptors, mimicking or blocking the action of natural hormones. This can lead to alterations in hormone levels and disruptions in normal physiological processes. The compound can also induce oxidative stress and affect the antioxidant defense system in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Phthalate esters differ primarily in their alkyl chain length, branching, and substitution patterns. Below is a comparison of IPP-d4 with structurally related phthalates:

Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Structure Key Physicochemical Properties
Isopentyl Pentyl Phthalate-d4 C₁₈D₄H₂₀O₄ 340.4 Branched isopentyl + linear pentyl Low volatility; enhanced stability in GC-MS
Diethyl Phthalate (DEP) C₁₂H₁₄O₄ 222.24 Linear ethyl groups High volatility; used in cosmetics and fragrances
Dipentyl Phthalate (DPP) C₁₈H₂₆O₄ 306.4 Linear pentyl groups Moderate viscosity; incompatible with strong oxidizers
Didecyl Phthalate (DDP) C₂₈H₄₆O₄ 446.66 Linear decyl groups Low solubility in water; high thermal stability

Notes:

  • Branching : IPP-d4’s branched isopentyl group (vs. linear chains in DEP/DPP/DDP) reduces crystallinity and enhances compatibility with hydrophobic matrices .
  • Deuterium Labeling: IPP-d4’s deuterated structure avoids isotopic overlap in analytical methods, unlike non-deuterated analogs like DPP .

Toxicity and Regulatory Status

  • IPP-d4: No direct toxicity data, but deuterated phthalates are generally regarded as non-reactive in biological systems due to isotopic substitution.
  • DPP: Limited toxicity studies, but structural similarity to DEHP (a known endocrine disruptor) necessitates caution .

Research Findings

  • Analytical Utility: IPP-d4’s deuterium labeling improves signal-to-noise ratios in LC-MS/MS by 30–50% compared to non-deuterated DPP, as shown in wastewater analysis .
  • Branching Effects : Branched phthalates like IPP-d4 exhibit 20% lower vapor pressure than linear analogs (e.g., DPP), reducing airborne exposure risks .
  • Regulatory Gaps : Unlike DEP and DDP, IPP-d4 lacks standardized occupational exposure limits, highlighting the need for updated safety frameworks .

Biological Activity

Isopentyl Pentyl Phthalate-d4 (CAS Number: 1346600-89-2) is a deuterated phthalate ester used in various chemical and biological research applications. This compound is notable for its potential biological activity, particularly regarding its toxicological effects and interactions with biological systems.

PropertyValue
Molecular FormulaC18H22D4O4
Molecular Weight310.42 g/mol
CAS Number1346600-89-2

Biological Activity

The biological activity of this compound is primarily assessed through its toxicological profiles, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Toxicokinetics

  • Absorption :
    • This compound exhibits variable absorption rates depending on the route of exposure. Oral bioavailability is estimated to be around 100%, while dermal absorption is significantly lower, typically between 2-4% .
  • Distribution :
    • Once absorbed, the compound distributes throughout the body tissues. Its lipophilic nature allows it to accumulate in fatty tissues, potentially leading to prolonged systemic exposure.
  • Metabolism :
    • The metabolism of this compound involves hydrolysis to monoester forms, which are then conjugated and excreted via urine. The metabolic pathways are similar to other phthalates, indicating potential for similar biological effects.
  • Excretion :
    • The majority of metabolites are eliminated through renal pathways, with studies indicating that significant amounts can be detected in urine following exposure.

Toxicological Effects

Research has highlighted several key toxicological effects associated with this compound:

  • Acute Toxicity : The compound is classified as having low acute toxicity through oral, dermal, and inhalation routes . Symptoms of exposure may include dizziness and nausea.
  • Reproductive Toxicity : It is categorized as a suspect reproductive hazard, raising concerns about potential impacts on fertility and fetal development .
  • Developmental Effects : Studies indicate that repeated exposure may lead to developmental toxicity, with no observed adverse effect levels (NOAELs) established at 60 mg/kg body weight per day .

Study on Phthalates as Microplastic Tracers

A recent study explored the role of phthalates, including this compound, as tracers for microplastic pollution in marine environments. It was found that phthalates can bioaccumulate in marine organisms, providing insights into the pathways of microplastic contamination . The study emphasized the need for further research on the ecological impacts of phthalates.

Human Health Risk Assessment

A comprehensive risk assessment evaluated the health hazards associated with exposure to phthalates in consumer products. It concluded that while acute toxicity is low, chronic exposure poses significant risks due to endocrine disruption and reproductive toxicity .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting Isopentyl Pentyl Phthalate-d4 in environmental or biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques. Calibrate instruments using deuterated internal standards (e.g., this compound) to account for matrix effects. Validate recovery rates via spiked samples (e.g., 80–120% recovery in aqueous matrices) and use isotope dilution for quantification .
  • Key Considerations : Optimize column selection (e.g., DB-5MS for GC-MS) and ionization modes (e.g., electron impact for GC-MS; ESI− for LC-MS/MS) to enhance sensitivity. Include blank controls to detect background contamination .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodology : Store in sealed, inert containers under dry, room-temperature conditions to prevent hydrolysis. Use chemical-resistant gloves (JIS T 8116 compliant) and safety goggles (JIS T 8147 compliant) during handling. Implement fume hoods for volatile phases and avoid contact with plastic labware to minimize leaching .
  • Key Considerations : Monitor storage stability via periodic purity checks (e.g., GC purity >98%) and track degradation byproducts (e.g., phthalic acid derivatives) .

Q. What synthetic routes are reported for this compound?

  • Methodology : Deuterated analogs are typically synthesized via esterification of phthalic anhydride with deuterated alcohols (e.g., isopentanol-d4 and pentanol-d4) using acid catalysts (e.g., sulfuric acid). Purify via vacuum distillation (boiling point ~337°C predicted) and confirm deuteration levels using nuclear magnetic resonance (NMR) or high-resolution MS .
  • Key Considerations : Optimize reaction stoichiometry (1:2 molar ratio of anhydride to alcohol) and monitor isotopic purity (>97% deuterium incorporation) .

Advanced Research Questions

Q. How do isotopic effects (e.g., deuterium substitution) influence the environmental fate of this compound compared to its non-deuterated counterpart?

  • Methodology : Conduct comparative biodegradation studies using soil or aquatic microcosms. Measure half-life differences via first-order kinetics and analyze metabolite profiles (e.g., monoester derivatives) using LC-HRMS. Assess kinetic isotope effects (KIEs) in hydrolysis reactions under controlled pH/temperature conditions .
  • Data Contradiction Analysis : If deuterated compounds exhibit slower degradation, evaluate whether KIEs or microbial selectivity dominate. Reconcile discrepancies by repeating experiments under anaerobic vs. aerobic conditions .

Q. What strategies resolve contradictions in phthalate quantification data across interlaboratory studies?

  • Methodology : Implement standardized calibration protocols (e.g., ISO 18856) and cross-validate results using certified reference materials (CRMs). Perform robustness testing by varying extraction solvents (e.g., hexane vs. acetonitrile) and SPE sorbents (e.g., C18 vs. HLB) .
  • Statistical Approach : Apply multivariate analysis (e.g., PCA) to identify outlier variables (e.g., column temperature drift, ion suppression) and harmonize detection limits via consensus thresholds .

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from co-eluting structural isomers?

  • Methodology : Use high-resolution mass spectrometers (e.g., Q-TOF) to isolate unique fragment ions (e.g., m/z 153.02 for phthalate backbone) and apply differential collision energies. Validate specificity via spiked isomer mixtures (e.g., di-n-pentyl vs. di-isopentyl phthalates) .
  • Advanced Troubleshooting : If isomers co-elute, optimize gradient elution (e.g., 60–100% acetonitrile over 20 minutes) or employ ion mobility spectrometry (IMS) for additional separation .

Methodological Framework for Research Design

Q. How to design a longitudinal study assessing the bioaccumulation of this compound in model organisms?

  • Framework :

  • Exposure Regimens : Dose organisms (e.g., Daphnia magna) at environmentally relevant concentrations (e.g., 0.1–10 µg/L) over 28 days.
  • Sampling : Collect tissues at intervals (e.g., days 7, 14, 21, 28) and quantify phthalate levels via LC-MS/MS.
  • Data Analysis : Calculate bioconcentration factors (BCFs) and apply kinetic models (e.g., one-compartment) to estimate uptake/elimination rates .

Q. What computational tools predict the physicochemical properties of this compound for environmental modeling?

  • Tools : Use EPI Suite™ for log Kow and biodegradability predictions. Validate outputs against experimental data (e.g., measured log Kow ~7.5) .
  • Limitations : Address discrepancies in vapor pressure predictions (e.g., estimated vs. experimental 342°C boiling point) by refining QSAR models with deuterium-specific parameters .

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